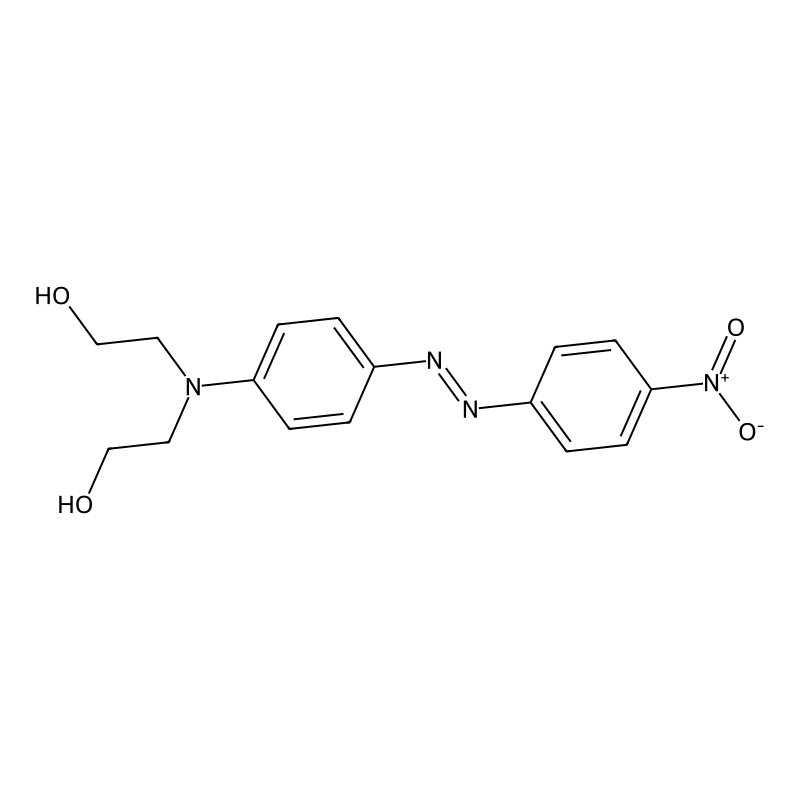

C.I. Disperse Red 19

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C.I. Disperse Red 19 synthesis diazotization coupling mechanism

The Core Reaction Mechanism

The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling [1] [2] [3].

The following diagram illustrates the general workflow for the synthesis of an azo dye like C.I. Disperse Red 19, from diazotization to the final coupling reaction.

Step 1: Diazotization – Formation of the Diazonium Salt This step converts a primary aromatic amine into a diazonium salt [1] [3].

- Formation of Nitrosonium Ion: Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl, is protonated and loses a water molecule to form the key electrophile, the nitrosonium ion (NO⁺) [1] [2].

- Reaction with Amine: The nitrosonium ion attacks the nucleophilic nitrogen of the primary aromatic amine, forming an N-nitrosamine intermediate [1] [3].

- Tautomerization and Loss of Water: The intermediate undergoes tautomerization and subsequent protonation steps, finally losing a water molecule to form the stable, crystalline benzenediazonium salt [1] [2] [3].

Step 2: Azo Coupling – Formation of the Azo Dye The diazonium salt acts as a weak electrophile and attacks activated aromatic rings (e.g., phenols or anilines) in a reaction known as azo coupling. This forms the characteristic azo (-N=N-) bridge, which is the chromophore responsible for the dye's color [2].

Critical Experimental Parameters

Successful execution of these reactions requires careful control of several parameters. The quantitative data below summarizes the key conditions.

| Parameter | Typical Optimal Condition/Range | Importance & Rationale |

|---|---|---|

| Temperature [1] [2] [4] | 0 - 5 °C | Prevents decomposition of the highly unstable diazonium salt, which can be explosive at higher temperatures [4]. |

| Acid Environment [1] [2] | Strong Mineral Acid (e.g., HCl) | Necessary for the formation of nitrous acid and the nitrosonium ion; provides an aqueous medium for the reaction. |

| Mixing [4] | Efficient and Rapid | Ensures homogeneity and prevents local hot spots or side reactions; crucial for heat and mass transfer, especially when scaling up [4]. |

Safety and Scale-up Considerations

Due to the inherent risks of the chemistry, special operational measures are necessary.

| Consideration | Description & Implication |

|---|---|

| Exothermicity & Instability [4] | Diazotization is highly exothermic (ΔH ~ -65 to -150 kJ mol⁻¹). Diazonium salts are thermally unstable and can decompose violently above 5°C, releasing a large amount of energy and nitrogen gas, which can pressurize a reactor [4]. |

| Continuous Flow Reactors [4] | A modern approach to improve safety and yield. Offers superior control over temperature and mixing, minimizes the volume of unstable intermediate present at any time, and allows for safer scale-up compared to traditional batch processes [4]. |

References

- 1. Reaction Diazotization : Steps, Types & Applications Mechanism [vedantu.com]

- 2. Reaction Diazotization - Detailed Information with FAQs Mechanism [careers360.com]

- 3. byjus.com/chemistry/ diazotization -reaction- mechanism [byjus.com]

- 4. Selectivity engineering of the diazotization reaction in a continuous... [pubs.rsc.org]

C.I. Disperse Red 19 solubility in organic solvents ethanol acetone

Basic Properties and Solubility of C.I. Disperse Red 19

The table below summarizes the fundamental physicochemical properties of this compound:

| Property | Value | Remarks / Source |

|---|---|---|

| CAS Number | 2734-52-3 | [1] [2] [3] |

| Molecular Formula | C₁₆H₁₈N₄O₄ | [1] [2] [3] |

| Molecular Weight | 330.34 g/mol | [1] [2] [3] |

| Physical Form | Dark purple to dark red-brown crystalline powder | [2] [3] |

| Melting Point | >300 °C | [2] |

| Solubility in Ethanol | Soluble | [2] [3] |

| Solubility in Acetone | Soluble | [2] [3] |

| Solubility in Benzene | Soluble | [2] [3] |

| Water Solubility | 234.5 μg/L at 25 °C | Very low; indicates hydrophobic nature [2] |

| λmax | 495 nm | Maximum absorbance wavelength [2] |

The solubility in ethanol and acetone is explicitly stated in the chemical property descriptions [2] [3]. This solubility profile is consistent with its classification as a disperse dye, which are generally non-ionic and designed to be soluble in organic solvents but not in water [4].

Experimental Workflow for Solubility Assessment

For researchers needing to verify or quantify solubility, the following general protocol can be employed. This workflow outlines the key steps from preparation to data analysis.

Experimental workflow for solubility assessment.

Detailed Methodology

Preparation of Solutions:

- Prepare a stock solution of Disperse Red 19 in a volatile organic solvent (e.g., acetone) at a known concentration (e.g., 1000 mg/L) [4]. This stock can be used to make serial dilutions for generating a calibration curve.

Quantification via Spectrophotometry:

- The maximum absorbance wavelength (λmax) for Disperse Red 19 is 495 nm [2].

- Prepare standard solutions at various known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) [4].

- Measure the absorbance of each standard at 495 nm using a spectrophotometer (e.g., HACH DR6000) [4] and plot a calibration curve of absorbance versus concentration.

Solubility Saturation Protocol:

- Add an excess amount of Disperse Red 19 powder to a known volume of the solvent under investigation (e.g., ethanol or acetone).

- Agitate the mixture vigorously (e.g., using a magnetic stirrer) and incubate at a constant temperature (e.g., 25°C) to reach equilibrium.

- Clarify a portion of the saturated solution by centrifugation or filtration to remove undissolved particles.

- Dilute the supernatant appropriately and measure its absorbance. Use the calibration curve to determine the saturation concentration.

Molecular Structure and Synthesis

This compound is synthesized via a classic diazotization-coupling reaction [1].

Synthesis of this compound via diazotization-coupling.

The synthesis involves two key steps [1]:

- Diazotization: 4-Nitrobenzenamine is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0-5°C to form a diazonium salt.

- Coupling: The electrophilic diazonium salt attacks the electron-rich aromatic ring of N,N-dihydroxyethylaniline, typically at the para position, to form the azo bond.

Research Applications and Handling

Beyond its traditional use as a textile dye, Disperse Red 19 has significant advanced applications:

- Non-Linear Optics (NLO): It can be incorporated as red side groups in NLO polyesters for potential use in optical switching devices [2] [3].

- Polymer Films: It bonds with polyurethane to form stable films, suitable for fabricating analog systems [2] [3].

Safety and Handling:

- The available Safety Data Sheet (SDS) signal word is "Warning" with hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) [2].

- Always consult the specific material safety data sheet before conducting any experiments.

References

C.I. Disperse Red 19 lambda max absorption wavelength

Absorption Wavelength Data

The table below summarizes the quantitative absorption data for C.I. Disperse Red 19 from multiple sources.

| λmax Absorption Wavelength (nm) | Solvent/Condition | Additional Spectral Information | Source |

|---|---|---|---|

| 495 nm | Ethanol | A secondary absorption peak at 285 nm. [1] | Academic study [1] |

| 495 nm | Not specified (likely standard condition) | Cited as a key identifier for the compound. [2] | Chemical supplier & technical data [2] |

| 496 nm | Not specified (likely standard condition) | Reported as the absorbance peak. [3] | Bioresearch company database [3] |

The data shows a high degree of consistency, confirming 495 nm as the principal λmax in the visible spectrum. The academic study further provides molar extinction coefficients, which are critical for quantitative analysis [1]:

- At 495 nm: 23.0 × 10³ M⁻¹ cm⁻¹

- At 285 nm: 9.3 × 10³ M⁻¹ cm⁻¹

Experimental Methodology for Spectral Analysis

For researchers aiming to reproduce the UV-Vis measurements, the following protocol can be derived from the search results.

Experimental workflow for determining the λmax of Disperse Red 19.

- Step 1: Prepare Dye Solution - Dissolve this compound in ethanol to create stock solutions. The academic study found that concentrations of 10⁻⁴ M and 10⁻⁵ M yielded regular and sufficiently intense absorption spectra for analysis [1].

- Step 2: Measure Absorbance - Use a standard UV-Vis spectrophotometer to record the absorption spectrum across a range of 200-700 nm [1].

- Step 3: Analyze Spectrum - Identify the wavelengths of maximum absorption. The results should show two clear peaks: one in the UV region around 285 nm and the primary peak in the visible region at 495 nm [1].

- Step 4: Record λmax - Document 495 nm as the λmax for this compound in ethanol [1].

Technical Context and Applications

Understanding the λmax is crucial for applications that leverage the dye's light-interaction properties.

- Solvent Dependence: The reported λmax of 495 nm is for ethanol. It is important to note that the absorption wavelength can be affected by the solvent environment. Research on other disperse dyes has shown that λmax can shift with changes in temperature and pressure, particularly in subcritical and supercritical carbon dioxide used in textile dyeing processes [4]. For this compound, the specific magnitude of such shifts was not detailed in the search results.

- Key Applications: This dye is not only used in textile dyeing [5] but also in advanced scientific and optical applications. It is utilized as red side groups in nonlinear optical (NLO) polyesters for potential use in optical switching devices and can be bonded with polyurethane to form stable films for analog systems [5] [6].

Research Considerations

For a complete experimental picture, you may also want to:

- Verify the solvent for your specific application, as λmax can shift with different solvents.

- Consult full-spectrum graphs available in some databases [3] to understand the complete absorption profile and any shoulder peaks.

- Explore modern analytical methods like the reverse-phase HPLC separation cited in one source, which can be used for analysis and purification [7].

References

- 1. and fluorescence spectra of Absorption -An azo dye disperse red 19 [academia.edu]

- 2. Buy this compound | 2734-52-3 [smolecule.com]

- 3. Absorption [Disperse Red 19] [aatbio.com]

- 4. Simulation and UV–visible spectra of organic dyes in ... [sciencedirect.com]

- 5. | 2734-52-3 DISPERSE RED 19 [chemicalbook.com]

- 6. CAS 2734-52-3 Disperse - Alfa red 19 Chemistry [alfa-chemistry.com]

- 7. . C . I | SIELC Technologies Disperse Red 19 [sielc.com]

C.I. Disperse Red 19 thermal stability melting point

Basic Chemical and Physical Properties

The table below summarizes the core identification and physical property data for C.I. Disperse Red 19 [1] [2].

| Property | Value |

|---|---|

| CAS Registry Number | 2734-52-3 |

| Molecular Formula | C₁₆H₁₈N₄O₄ |

| Molecular Weight | 330.34 g/mol |

| Melting Point | >300 °C (lit.) |

| Physical Form | Dark purple to dark red-brown crystalline powder |

| λmax | 495 nm |

Thermal Stability and Experimental Insights

The primary quantitative data on the thermal stability of Disperse Red 19 is its high melting point [1] [2]. The provided search results do not contain more detailed thermal studies (e.g., TGA/DSC data) for this specific compound.

- Inherent Stability: A melting point exceeding 300 °C classifies it as a highly thermally stable organic compound. This is a critical requirement for its use in materials science and industrial processes that involve heating [2].

- Application Context: Its stability is leveraged in advanced applications. For instance, it is widely used as a non-linear optical (NLO) dye because it can be covalently linked to base polymers, providing thermal and photo-stability to the resulting polymeric unit. This is essential for the performance of devices like optical switches [1] [2].

General Experimental Protocols

While the search results do not provide a detailed step-by-step protocol for measuring the melting point of Disperse Red 19, they offer insights into general experimental methodologies for handling and analyzing such dyes.

The following workflow outlines a general approach for handling and analyzing disperse dyes like Disperse Red 19, based on methodologies found in the search results:

General experimental workflow for dye analysis.

- Sample Handling: Disperse Red 19 is typically supplied as a crystalline powder [2]. For any analysis, ensuring the sample is pure and dry is crucial for obtaining accurate results.

- Chromatographic Analysis: For purity analysis or separation, High-Performance Liquid Chromatography (HPLC) can be employed. One method uses a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [3].

- Stability Assessment: A common method to evaluate the thermal stability of dye formulations (like inks) involves a thermal stability test: sealing a sample in a vial and placing it in an oven at 60 °C for 14 days. The stability is then assessed by monitoring changes in key parameters such as particle size, viscosity, and surface tension after the sample returns to room temperature [4].

References

C.I. Disperse Red 19 fastness properties light washing perspiration

Fastness Properties of C.I. Disperse Red 19

The color fastness of this compound, as assessed against ISO standards, is quantified in the following table. Fastness is typically rated on a scale of 1 to 5, where 5 represents excellent fastness (no change or staining) and 1 represents poor fastness [1].

| Fastness Type | Rating | Notes / Test Conditions |

|---|---|---|

| Light Fastness | 5 | Based on ISO standard [2]. |

| Washing Fastness | ||

| - Fading | 4-5 | Based on ISO standard [2]. |

| - Staining | 5 | Based on ISO standard [2]. |

| Perspiration Fastness | ||

| - Fading | 5 | Based on ISO standard [2]. |

| - Staining | 5 | Based on ISO standard [2]. |

| Ironing Fastness | 4 | Based on ISO standard [2]. |

Basic Chemical & Physical Properties

For your experimental protocols, here are the fundamental chemical and physical properties of Disperse Red 19.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 2734-52-3 [2] [3] [4] |

| Molecular Formula | C₁₆H₁₈N₄O₄ [2] [3] [4] |

| Molecular Weight | 330.34 g/mol [2] [3] [4] |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2] |

| Physical Form | Dark purple to dark red-brown crystalline powder [2] [3] |

| Melting Point | >300 °C [3] |

| Water Solubility | 234.5 μg/L at 25°C [3] |

| Solubility | Soluble in ethanol, acetone, and benzene [2]. |

General Framework for Fastness Testing

While the search results do not provide detailed experimental protocols specifically for Disperse Red 19, they outline the universal principles of color fastness testing. The diagram below illustrates the core workflow.

General fastness testing workflow

- Key Testing Concepts: Fastness evaluation involves two main assessments: discoloration (the degree to which the test fabric changes color) and staining (the degree to which adjacent white fabric becomes stained) [1]. These are assessed using standard gray cards.

- Controlled Environment: Visual grading must be conducted in a controlled setting, typically using a D65 light source in a darkroom with neutral gray walls, with the observer viewing the sample at a 90-degree angle [1].

Critical Considerations for Researchers

- Thermal Migration: A phenomenon common to disperse dyes, including Disperse Red 19, is thermal migration. This is the movement of dye from the fiber's core to its surface during high-temperature drying or finishing (e.g., above 170°C), which can lead to unexpectedly poor wash fastness. If this occurs, post-scouring and drying at lower temperatures (below 140°C) can mitigate the issue [5].

- Fiber-Specific Performance: The fastness properties of any disperse dye, including Red 19, are not absolute and can vary significantly depending on the fiber type. For instance, while disperse dyes can be used on nylon, they often result in poor washing fastness for medium to dark shades, which has led to a decline in this application [5].

- Non-Traditional Applications: Beyond textiles, this dye has research applications in material science. It can be incorporated as red side groups in nonlinear optical (NLO) polyesters for optical switching devices or bonded with polyurethane to form stable films for analog systems [2] [3].

References

C.I. Disperse Red 19 hazardous classification safety data

Chemical Identification and Properties

The table below summarizes the basic identifiers and physical property data for C.I. Disperse Red 19 (CAS No. 2734-52-3) [1] [2].

| Property | Description |

|---|---|

| CAS Number | 2734-52-3 |

| Molecular Formula | C₁₆H₁₈N₄O₄ |

| Molecular Weight | 330.34 g/mol |

| Form | Dark purple to dark red-brown crystalline powder |

| Melting Point | >300 °C |

| Water Solubility | 234.5 μg/L (at 25 °C) |

| Log P | 3.05 (Predicted) |

Hazard Classification and Safety Information

The search results indicate the following hazard classifications and safety statements, primarily sourced from a commercial chemical database [2].

| Hazard/Safety Aspect | Information |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements (H-Codes) | H302: Harmful if swallowed H317: May cause an allergic skin reaction | | Precautionary Statements (P-Codes) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | | WGK Germany | 3 (Severely hazardous to water) | | Safety Statements | 24/25: Avoid contact with skin and eyes. 36/37: Wear suitable protective clothing and gloves. |

Recommended Experimental Handling Workflow

The diagram below outlines a general workflow for handling and testing this compound based on the identified hazards.

Figure 1: Experimental handling workflow for this compound, integrating key hazard controls.

References

Comprehensive Application Notes and Protocols: Supercritical CO₂ Dyeing of Polyester with C.I. Disperse Red 19

Introduction to Supercritical CO₂ Dyeing Technology

Supercritical carbon dioxide (scCO₂) dyeing represents a revolutionary approach to textile coloration that addresses the significant environmental challenges associated with conventional water-based dyeing processes. Traditional textile dyeing consumes substantial amounts of water (approximately 100-150 liters per kilogram of textile) and generates wastewater contaminated with dyes, dispersants, and other auxiliary chemicals, requiring extensive treatment before discharge. In contrast, supercritical fluid technology utilizes CO₂ above its critical point (31.1°C and 7.38 MPa) as the dyeing medium, completely eliminating water usage and the associated wastewater pollution. This advanced process offers multiple advantages including reduced environmental impact, lower energy consumption (by eliminating drying steps), and enhanced dyeing efficiency through improved dye penetration and diffusion.

The application of scCO₂ dyeing is particularly well-suited for synthetic fibers like polyester (PET), which constitutes approximately 52% of the global fiber market. The compatibility arises from the hydrophobic nature of both polyester fibers and disperse dyes, which aligns perfectly with the non-polar characteristics of scCO₂. When CO₂ transitions to its supercritical state, it exhibits gas-like diffusivity and liquid-like density, enabling rapid penetration into polyester fibers and efficient dissolution and transport of disperse dyes without additional chemicals. This technical overview provides comprehensive application notes and detailed protocols for dyeing polyester fabrics with C.I. Disperse Red 19 using scCO₂ technology, specifically tailored for researchers and technical professionals seeking to implement this sustainable dyeing method.

Technical Principles and Mechanism

Fundamental Principles

Supercritical CO₂ dyeing operates on well-established physicochemical principles that enable its superior performance compared to aqueous systems. When CO₂ is pressurized and heated above its critical point (31.1°C, 7.38 MPa), it transforms into a supercritical fluid exhibiting unique properties ideal for dyeing processes. The solvation power of scCO₂ is tunable by simply adjusting pressure and temperature conditions, allowing precise control over dye dissolution and distribution. For polyester dyeing with disperse dyes like this compound, the process leverages three key mechanisms: polymer swelling, dye dissolution, and partition-controlled sorption.

The scCO₂ swells the polyester fibers by penetrating between polymer chains, effectively increasing the free volume and facilitating dye diffusion. Simultaneously, the dissolved dye molecules partition between the scCO₂ phase and the fiber matrix according to distribution coefficients that vary with process conditions. Recent molecular dynamics simulations have revealed that this partitioning behavior can be optimized through controlled pressure reduction protocols, enhancing final dye uptake by 6-7.5% compared to conventional methods [1]. The entire process eliminates the need for dispersing agents, surfactants, or other auxiliary chemicals required in water-based dyeing, as scCO₂ acts as both the dye carrier and diffusion promoter through its low viscosity and high diffusivity.

Molecular Interactions

The dyeing mechanism involves complex molecular interactions between the scCO₂, dye molecules, and polyester polymer chains. The hydrophobic interactions between the scCO₂ and both the dye and fiber create a thermodynamically favorable environment for dye transfer. Disperse dyes like this compound, which contain azo chromophores and minimal polar groups, exhibit particularly high solubility in scCO₂ and substantivity toward PET fibers. Research indicates that the electron-withdrawing groups and alkyl chain length in azo dye structures significantly impact both solubility in scCO₂ and colorfastness properties on dyed polyester [2].

Table 1: Comparison of Supercritical CO₂ Dyeing vs. Conventional Aqueous Dyeing

| Parameter | Supercritical CO₂ Dyeing | Conventional Aqueous Dyeing |

|---|---|---|

| Water Consumption | None | 100-150 L/kg textile |

| Chemical Additives | None required | Dispersants, carriers, pH regulators |

| Drying Required | No | Yes |

| Process Temperature | 80-120°C | 120-130°C |

| Process Time | 60-120 minutes | 180-240 minutes |

| Dye Fixation | 88-97% | 80-90% |

| Wastewater Generation | None | Significant |

Experimental Setup and Equipment

System Components

A standard supercritical CO₂ dyeing system requires several integrated components to maintain precise control over temperature and pressure throughout the dyeing process. The essential components include:

High-Pressure Vessel: Constructed from stainless steel with working pressures typically up to 35-40 MPa and temperatures up to 120-150°C. The vessel should include safety rupture disks and thermal jackets for precise temperature control. For laboratory-scale systems, vessel capacities range from 0.5-2 L, while pilot-scale systems may accommodate 10-50 L.

CO₂ Delivery System: Consisting of a CO₂ storage tank, refrigeration unit to maintain liquid CO₂, and high-pressure pump (typically a diaphragm or syringe pump) capable of generating pressures up to 40 MPa. The system should include a pulse dampener to ensure smooth flow.

Circulation System: An internal circulator or external pump to maintain uniform scCO₂ flow through the textile substrate, preventing uneven dye distribution. Research demonstrates that systems with internal circulators achieve significantly more uniform dye uptake across multiple fabric layers [3].

Temperature Control System: Heating jackets or circulating oil baths with PID controllers to maintain temperature within ±1°C of the setpoint. The system should include multiple temperature sensors at different locations within the vessel.

Pressure Regulation System: Back-pressure regulators and pressure transducers to maintain and monitor system pressure. Advanced systems may include stepwise pressure-reduction units that have been shown to improve dye uptake by 6-7.5% [1].

Safety Features: Pressure relief valves, rupture disks, interlocks, and pressure monitoring systems with automatic shutdown capabilities.

Equipment Specifications

Table 2: Technical Specifications for scCO₂ Dyeing Equipment

| Component | Specification | Notes |

|---|---|---|

| High-Pressure Vessel | 35-40 MPa maximum pressure, 120-150°C temperature range | Stainless steel 316, with sight windows preferred |

| CO₂ Pump | 40 MPa maximum pressure, 5-10 L/min flow rate | Dual-head syringe pump or diaphragm pump with pulse dampener |

| Circulation System | 5-15 L/min flow rate | Magnetic drive or mechanical stirrer for internal circulation |

| Temperature Control | ±1°C accuracy, 150°C maximum | Redundant heating systems with safety cutoffs |

| Pressure Control | ±0.1 MPa accuracy | Electronic back-pressure regulator |

| Data Acquisition | Pressure, temperature, flow rate monitoring | Computer-controlled with data logging capabilities |

Dyeing Protocols and Parameters

Material Preparation

Polyester Fabric: Scour 100% polyethylene terephthalate (PET) woven or knitted fabric in isopropanol for 30 minutes at 40°C to remove manufacturing oils and contaminants. Rinse with fresh CO₂ and air-dry before loading. The fabric should be cut to appropriate dimensions for the dyeing vessel, typically with a material-to-volume ratio of 1:20 to 1:50 (fabric mass:vessel volume).

This compound: Use high-purity dye (>95%) without dispersing agents. The dye should be finely ground (<10 μm particle size) to enhance solubility in scCO₂. For a medium shade depth (2-3% o.w.f.), use 2-3 grams of dye per 100 grams of polyester fabric.

CO₂ Supply: Use industrial-grade carbon dioxide (99.5% purity) with appropriate dip tubes to draw liquid CO₂ from the storage cylinder.

Standard Dyeing Protocol

Fabric Loading: Roll the prepared polyester fabric around a perforated stainless steel spindle, separated by stainless steel mesh spacers to ensure uniform scCO₂ access to all layers. Place the spindle inside the high-pressure vessel.

Dye Introduction: Place the precise quantity of this compound in a separate dye compartment within the vessel or load directly onto the fabric in a specific arrangement according to system design.

System Sealing and Purging: Securely close the vessel and purge the system with low-pressure CO₂ for 2-3 minutes to displace residual air.

Pressurization and Heating: Pressurize the system with CO₂ to the desired operating pressure (20-30 MPa) using the high-pressure pump, then initiate heating to reach the target temperature (80-120°C). Maintain these conditions for the duration of the dyeing process.

Dyeing Phase: Circulate the scCO₂ through the system for 60-120 minutes to allow complete dye dissolution, transport, and diffusion into the polyester fibers.

Controlled Depressurization: Implement a stepwise pressure reduction protocol, decreasing pressure in 2-3 MPa increments every 10-15 minutes until atmospheric pressure is reached. Research indicates this approach increases final dye uptake by shifting the phase distribution of dyes toward the fiber [1].

System Venting and Fabric Unloading: Once the system reaches ambient pressure, slowly vent remaining CO₂ and remove the dyed fabric. Note that the fabric emerges completely dry with no additional drying required.

The following workflow diagram illustrates the complete dyeing process:

Optimized Process Parameters

Table 3: Optimized Process Parameters for this compound Dyeing

| Parameter | Range | Optimal Value | Effect |

|---|---|---|---|

| Temperature | 80-120°C | 100°C | Higher temperature increases fiber swelling and dye diffusion |

| Pressure | 20-30 MPa | 25 MPa | Higher pressure increases dye solubility in scCO₂ |

| Dyeing Time | 60-120 min | 90 min | Longer time ensures complete dye penetration and equilibrium |

| CO₂ Flow Rate | 5-15 L/min | 10 L/min | Adequate circulation ensures uniform dye distribution |

| Depressurization Rate | 0.5-2 MPa/min | 1 MPa/min | Controlled rate prevents dye precipitation and ensures uniformity |

| Fabric-to-Liquor Ratio | 1:20 to 1:50 | 1:30 | Balance between equipment utilization and dyeing uniformity |

Recent research has demonstrated that dye-specific optimization of the pressure reduction phase is crucial for maximizing dye uptake. For dyes with lower solubility in scCO₂, the heat retention and pressure reduction process should commence only after most dye has been absorbed, and the pressure reduction should be minimal to prevent precipitation [1]. Additionally, studies have shown that dyeing in scCO₂ at 80°C and 25 MPa achieves similar dye uptake to conventional aqueous dyeing at 120°C with dispersing agents [4].

Characterization and Analysis Methods

Color Strength and Uniformity

Color Strength (K/S Value): Measure using a spectrophotometer with d/8° geometry and specular component excluded. Calculate the Kubelka-Munk function at the wavelength of maximum absorption (λmax for this compound):

K/S = (1 - R)² / 2R

Where R is the decimal reflectance value at λmax. Take measurements at a minimum of five different locations on the dyed fabric to assess uniformity.

Color Uniformity: Assess both visually and instrumentally by comparing CIE Lab* values at different fabric positions and layers. The ∆E value between measurements should be <1.0 for acceptable uniformity. Studies using systems with internal circulators report excellent uniformity with ∆E <0.5 between fabric layers [3].

Colorfastness Properties

Evaluate colorfastness according to international standards:

Wash Fastness: AATCC Test Method 61 or ISO 105-C06. Evaluate color change and staining on multifiber adjacent fabric using gray scale ratings. scCO₂-dyed polyester typically achieves ratings of 4-5 (excellent) for wash fastness [5].

Rubbing Fastness: AATCC Test Method 8 or ISO 105-X12. Assess both dry and wet crocking using gray scale for staining. Ratings of 4-5 are typical for scCO₂-dyed polyester [2].

Light Fastness: AATCC Test Method 16 or ISO 105-B02. Expose to xenon arc light and evaluate color change using blue wool references. scCO₂-dyed fabrics typically achieve ratings of 5-6 (very good to excellent) [5].

Perspiration Fastness: AATCC Test Method 15 or ISO 105-E04. Test in both acidic and alkaline artificial perspiration solutions with ratings of 4-5 typically observed [2].

Dye Uptake and Distribution

Dye Uptake Percentage: Determine by measuring dye concentration in the scCO₂ before and after dyeing using UV-Vis spectrophotometry. On-line monitoring systems with high-pressure view cells equipped with sapphire windows enable real-time concentration measurements [6]. Dye uptake of 88-97% has been reported for optimized scCO₂ processes [3].

Dye Distribution Analysis: Use microscopy techniques (optical or SEM) to examine cross-sections of dyed fibers and assess dye penetration depth. Alternatively, FTIR spectroscopy and Raman mapping can provide information about dye distribution and fiber-dye interactions.

Troubleshooting and Optimization

Common Issues and Solutions

Uneven Dyeing: Often caused by inadequate scCO₂ circulation or channeling. Solution: Improve fabric loading arrangement to ensure uniform flow, increase circulation rate, or use mesh spacers between fabric layers. Systems with internal circulators have demonstrated significant improvements in dye uniformity [3].

Low Dye Uptake: May result from suboptimal pressure/temperature conditions or insufficient dyeing time. Solution: Increase pressure to enhance dye solubility, extend dyeing time, or implement stepwise pressure reduction protocols. Recent studies show that modified processes with heat retention and gradual pressure reduction increase dye uptake by 6-7.5% [1].

Dye Precipitation: Typically occurs during rapid depressurization. Solution: Implement controlled, stepwise depressurization with appropriate holding periods at intermediate pressure levels. For dyes with lower solubility, ensure pressure reduction begins only after most dye has been absorbed [1].

Process Optimization Strategies

Response Surface Methodology: Employ statistical experimental design (e.g., Box-Behnken or Central Composite Design) to model and optimize multiple process parameters simultaneously, identifying interaction effects between temperature, pressure, time, and other variables.

Molecular Dynamics Simulations: Utilize computational approaches to predict dye distribution behavior between scCO₂ and polyester fibers under different conditions, guiding experimental parameter selection [1].

Real-time Monitoring: Implement on-line UV-Vis spectrophotometry to monitor dye concentration in scCO₂ throughout the process, enabling dynamic adjustments and endpoint determination [6].

Conclusion and Research Directions

Supercritical CO₂ dyeing technology represents a paradigm shift in textile coloration, offering an environmentally sustainable alternative to water-based processes while maintaining or exceeding technical performance standards. The optimized protocols for dyeing polyester with this compound in scCO₂ detailed in these application notes provide researchers with robust methodologies for implementing this advanced dyeing technique. The process achieves excellent dye uptake (88-97%), outstanding colorfastness properties (ratings of 4-5), and significant reductions in environmental impact through complete water elimination and chemical auxiliary avoidance.

Future research directions should focus on expanding the color range available for scCO₂ dyeing through development of specialized dyes with optimized solubility characteristics, extending the technology to natural fiber blends, and further improving process efficiency through advanced control strategies and equipment design. The integration of real-time monitoring with adaptive process control represents a particularly promising avenue for optimization. As environmental regulations continue to tighten and sustainability becomes increasingly important throughout the textile supply chain, supercritical CO₂ dyeing is poised to transition from specialized application to mainstream adoption, fundamentally transforming the environmental footprint of textile coloration.

References

- 1. Distribution of disperse between dyes and... | CoLab supercritical CO 2 [colab.ws]

- 2. Azo Red Side Chains Influence on Polyethylene... Disperse Dye [pmc.ncbi.nlm.nih.gov]

- 3. of Supercritical Fibers in a Mini-Plant Possessing... Dyeing Polyester [jstage.jst.go.jp]

- 4. fibres with Dyeing in polyester disperse dyes supercritical CO 2 [colab.ws]

- 5. One-Step Polyester and Antibacterial Treatment Using... Dyeing [link.springer.com]

- 6. (PDF) On-Line Control of a Red Azo Disperse : Vis Absorption... Dye [academia.edu]

C.I. Disperse Red 19 solubility in supercritical carbon dioxide

Chemical Profile of C.I. Disperse Red 19

The table below summarizes the fundamental identifiers and properties of this compound (also known as Disperse Red 19), which are crucial for researchers to confirm the compound's identity and understand its basic characteristics [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 2734-52-3 [1] [2] |

| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] |

| Molecular Weight | 330.34 g/mol [1] [2] |

| Chemical Structure | Azo dye with hydroxyl groups [2] |

| Appearance | Dark purple to dark red-brown crystalline powder [2] |

| Melting Point | >300 °C [2] |

| Water Solubility | 234.5 μg/L at 25 °C [2] |

Solubility in Supercritical CO₂: Context and Methodology

Although direct solubility data for this compound in scCO₂ was not located, the study of disperse dye solubility in scCO₂ is a mature field driven by the development of water-free textile dyeing processes [3]. The following workflow diagrams the general experimental approach for measuring and correlating dye solubility, based on methodologies used for dyes like C.I. Disperse Red 60 and C.I. Disperse Blue 60 [4] [3].

Experimental Workflow for scCO₂ Solubility Measurement

The typical setup is a closed-loop apparatus equipped with a magnetic pump for circulating scCO₂ [4]. The general protocol involves:

- System Preparation: Load a known amount of pure dye into the equilibrium vessel.

- Pressurization and Heating: Pressurize the system with CO₂ to the desired pressure (e.g., up to 35 MPa or 300 bar) and heat to the target temperature (e.g., between 313 K and 423 K) [4] [3].

- Equilibration: Circulate the scCO₂ through the dye until equilibrium is reached, which can take several hours.

- Sampling and Analysis: Sample the fluid phase and analyze the dye concentration. A common method is UV-VIS spectroscopy, but HPLC is also used for analysis [1] [4].

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

For identifying and quantifying this compound, either in its pure form or from scCO₂ solutions, the following HPLC method can be employed, as detailed by a column manufacturer [1].

HPLC Analysis Protocol for Disperse Red 19

This method is scalable and can be adapted for various purposes, from fast UPLC analysis to preparative-scale isolation of impurities [1].

Research Applications and Alternative Directions

This compound is noted for its application beyond textiles, particularly as a non-linear optical (NLO) chromophore. Its two hydroxyl groups allow it to be covalently bonded to polymer matrices, such as polyurethane, to form stable films used in the fabrication of analog systems and optical switching devices [2].

Given the lack of specific solubility data for this dye, your research could take several valuable paths:

- Investigate Analogous Dyes: Use solubility data from structurally similar disperse dyes (e.g., C.I. Disperse Red 60) to model and predict the behavior of this compound [4] [3].

- Experimental Determination: Follow the general protocols outlined above to measure the solubility data, which remains a fundamental contribution to the field.

- Focus on Functional Materials: Explore the dye's application in material science, leveraging its known NLO properties [2].

References

Application Notes: Dyeing Polyester Fabric with C.I. Disperse Red 19

| Aspect | Details |

|---|

| Chemical Information | CAS No.: 2734-52-3 Molecular Formula: C₁₆H₁₈N₄O₄ Molecular Weight: 330.34 g/mol Appearance: Dark purple to dark red-brown crystalline powder Water Solubility: 234.5 μg/L (25°C) - very low [1] | | Fastness Properties (ISO Standards) [1] | Washing Fastness: Fading 4, Stain 5 Light Fastness: 4 Perspiration Fastness: Fading 4-5, Stain 5 Ironing Fastness: 4 | | Dyeing Mechanism | Non-ionic dye applied as aqueous dispersion. Dye molecules diffuse into hydrophobic polyester fibers under heat, held by hydrogen bonds and van der Waals forces [2]. | | Critical Parameters | pH Range: 4.5 - 5.5 (controlled with acetic acid) Dispersing Agent: Essential to maintain dispersion [2]. |

Detailed Dyeing Protocols

Protocol 1: High-Temperature (HT) Dyeing Method

This method is suitable for heavy shades and provides excellent dye penetration [2].

Materials & Equipment

- Polyester fabric

- C.I. Disperse Red 19

- Dispersing agent

- Acetic acid (pH control)

- High-temperature dyeing machine

Procedure

- Dye Paste Preparation: Create a paste of this compound with a dispersing agent, then add water to form the dyebath [2].

- Dye Bath Setup: Load the dyebath into the machine at 60°C and run for 15 minutes [2].

- pH Adjustment: Adjust pH to 4.5-5.5 using acetic acid [2].

- Heating Phase: Raise temperature to 130°C at a controlled rate (1-2°C per minute) [2].

- Dyeing Phase: Maintain at 130°C for 30-60 minutes for dye diffusion and fixation [2].

- Cooling & Cleaning: Cool rapidly to 60°C, then perform reduction cleaning (optional) and rinse [2].

Protocol 2: Carrier Dyeing Method

This method is performed at atmospheric pressure and is suitable for heat-sensitive materials [2].

Materials & Equipment

- Polyester fabric

- This compound

- Dispersing agent

- Carrier

- Acetic acid

- Atmospheric dyeing machine

Procedure

- Dye Bath Preparation: Prepare dyebath with dye, dispersing agent, and carrier at 60°C [2].

- pH Control: Adjust pH to 4.5-5.5 with acetic acid [2].

- Dyeing Cycle: Raise temperature to 90°C and hold for 60 minutes [2].

- Post-Treatment: Cool, rinse, and apply reduction cleaning if required [2].

Protocol 3: Thermosol Dyeing Method

This continuous method is ideal for fabric blends and high-volume production [2].

Materials & Equipment

- Polyester fabric

- This compound

- Thickener

- Padding mangle

- Dryer

- Thermosol unit

Procedure

- Padding: Impregnate fabric with dye solution using a padding mangle [2].

- Drying: Dry at ~100°C to remove moisture [2].

- Thermo-fixing: Heat at 205°C for 60-90 seconds for dye fixation [2].

- After-Treatment: Wash to remove unfixed dye and chemicals [2].

Optimization and Advanced Techniques

Effect of Critical Parameters

- Temperature: Governs fiber swelling and dye diffusion rate. HT method uses 130°C; carrier method uses 85-90°C [2].

- pH: Critical for dye stability and exhaustion. Strongly acidic or alkaline conditions can degrade dye or fiber [2].

- Time: Dependent on method, depth of shade, and fabric construction [2].

Alternative Application Technologies

- Microwave-Assisted Dyeing: Reduces time and energy while improving dye uptake [3].

- Ultrasound-Assisted Dyeing: Uses cavitation to enhance dye diffusion and dispersion [3].

Post-Dyeing Treatments and Quality Control

Reduction Cleaning

Purpose: Removes surface dye to improve wash fastness [2]. Typical Recipe:

- Sodium hydrosulfite: 2 g/L

- Sodium hydroxide: 2 g/L

- Detergent: 1 g/L Procedure: Treat at 60-70°C for 20 minutes, then rinse thoroughly [2].

Quality Control

- Color Strength Measurement: Use spectrophotometry to check dye uptake [2].

- Fastness Testing: Perform standardized tests for wash, light, and rub fastness [1].

Wastewater Treatment for Disperse Red 19

Treatment Methods and Efficiencies

| Treatment Method | Key Parameters | Removal Efficiency | References |

|---|---|---|---|

| Photocatalytic Membrane Reactor (TiO₂/UV) | pH 4, TiO₂: 2 g/L, Dye: 50 mg/L | 60-90% dye degradation, 98% COD removal | [4] |

| Electrocoagulation (Al electrode) | pH 5.7-6.8, Current: 0.06-0.08A, Time: 13-15 min | High efficiency (specific to dye structure) | [5] |

| Natural Coagulation (Alcea rosea root mucilage) | pH 11, Coagulant: 200-250 mg/L, Temp: 60°C | Up to 86% for disperse dyes | [6] |

Analytical Methods for this compound

HPLC Analysis Method [7]

- Column: Newcrom R1 HPLC column (reverse-phase)

- Mobile Phase: Acetonitrile/water with phosphoric acid

- MS-Compatible Modification: Replace phosphoric acid with formic acid

- Applications: Quantification, impurity profiling, pharmacokinetic studies

Experimental Workflow Diagrams

The following diagram illustrates the high-temperature dyeing process:

The following diagram shows the wastewater treatment process for removing residual dye:

Health, Safety, and Environmental Considerations

- Toxicity: this compound has hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) [1].

- Handling: Use appropriate personal protective equipment (PPE) including gloves and eye protection [1].

- Environmental Impact: Dyes have carcinogenic, mutagenic, and toxic properties - must be treated before discharge [6].

- Regulatory Compliance: Ensure wastewater meets local regulatory standards before discharge.

Conclusion

These application notes provide comprehensive protocols for dyeing polyester with this compound using various methods. The high-temperature method offers the best dye penetration for heavy shades, while carrier dyeing provides an alternative for temperature-sensitive applications. The thermosol method is ideal for continuous processing. Proper control of pH, temperature, and time is essential for optimal results. Post-dyeing wastewater requires appropriate treatment, with photocatalytic and electrocoagulation methods showing high removal efficiencies. Always prioritize safety measures and environmental compliance when working with synthetic dyes.

References

- 1. | 2734-52-3 DISPERSE RED 19 [chemicalbook.com]

- 2. of Dyeing Fabric with Polyester - Textile Learner Disperse Dyes [textilelearner.net]

- 3. (PDF) Microwave, Ultrasound Assisted Dyeing - Part I : Dyeing ... [academia.edu]

- 4. Photocatalytic Membrane Reactor for the Removal of C . I . Disperse ... [pmc.ncbi.nlm.nih.gov]

- 5. Response surface optimization of electrocoagulation for the... | AVESİS [avesis.kocaeli.edu.tr]

- 6. Removing Disperse 60 and red blue Reactive removal by... 19 dyes [amb-express.springeropen.com]

- 7. . C . I | SIELC Technologies Disperse Red 19 [sielc.com]

Comprehensive Application Notes and Protocols: DART-MS Analysis of Disperse Dyes on Polyester Fibers for Forensic and Industrial Applications

Introduction to Disperse Dyes and DART-MS Technology

Disperse dyes represent a class of non-ionic, organic coloring substances characterized by their low water solubility and specific applicability to synthetic hydrophobic fibers including polyester, nylon, and cellulose acetate. These dyes have become increasingly important in forensic science due to the prevalence of polyester, which constitutes approximately 52% of global synthetic fiber production. The forensic analysis of textile fibers presents significant challenges, as fiber identity alone often provides insufficient unique identifying information, making dye characterization particularly valuable for evidentiary purposes. Traditional analytical techniques for dye analysis, including microscopy and micro-visible spectrophotometry, often lack the specificity to differentiate between dyes that produce visually similar colors, creating a critical need for more sophisticated analytical approaches that can provide molecular-level information [1].

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has emerged as a powerful ambient ionization technique that enables rapid analysis of various samples with minimal or no preparation. This technology operates by directing a heated stream of metastable gas (typically helium or nitrogen) to the sample, desorbing and ionizing analytes directly from the surface into the gaseous phase for mass spectrometric analysis. The forensic science community has increasingly adopted DART-MS due to its ability to provide rapid, sensitive, and specific analysis while preserving evidence integrity. The technique's capacity for in-situ analysis limits potential alterations from sample preparation, reduces processing time, and helps address case backlogs—significant advantages in forensic laboratories where evidence preservation and throughput are paramount concerns [1] [2].

The application of DART-MS to disperse dye analysis on polyester fibers represents a novel analytical approach that combines the specificity of mass spectrometry with the practical advantages of ambient ionization. This combination allows forensic scientists and researchers to obtain detailed molecular information about dye compositions directly from textile fibers, enabling more confident associations between evidentiary materials and potential sources. Unlike conventional methods that may require destructive sample preparation or lengthy extraction procedures, DART-MS facilitates direct analysis of single fibers or fabric swatches, maintaining evidence integrity for subsequent examinations [1].

Experimental Design and Materials

Materials and Reagents

Polyester Substrates: Woven polyester fabric, scoured to remove spin finish or oil contamination, should be used as the substrate for reference materials. The fabric should be cut into standardized dimensions (e.g., 5 × 5 cm) for consistent analysis [1].

Disperse Dyes: Commercial disperse dyes from established manufacturers (e.g., DyStar, Standard Colors, Archroma, Huntsman) should be acquired. These should include representatives from major chemical classes: azo dyes (most common), anthraquinone dyes, and less common structures such as methine and quinoline derivatives [1] [3].

Chemicals and Solvents: HPLC-grade acetonitrile, methanol, water, and acetone are required for reference standard preparation and extraction validation. Glacial acetic acid (for pH control), dispersing agents, and post-scour chemicals including ApolloScour SDRS and soda ash are needed for the dyeing process [1] [4].

Sample Introduction Supplies: IonSense QuickStrips or similar sample introduction systems are essential for positioning samples in the DART gas stream. Glass melting point tubes may also be utilized for certain sample types [1].

Instrumentation Specifications

The DART-MS analysis requires specific instrumentation configurations to optimize performance for disperse dye characterization:

DART Ion Source: An IonSense DART-SVP ionization source with VAPOR interface setup, including an 87 mm ceramic transfer tube and pump at the MS interface to direct ions and remove excess helium gas [1].

Mass Spectrometer: An Agilent 6520 Accurate Mass Q-TOF mass spectrometer or equivalent high-resolution system is recommended for precise mass measurement and structural confirmation. The system must be compatible with ambient pressure ionization sources [1].

Supplementary LC-MS System: An Agilent 1200 series HPLC system or equivalent for direct injection of reference solutions, though the analytical column may be bypassed for simple solution matrices [1].

Table 1: Optimal DART-MS Instrument Parameters for Disperse Dye Analysis

| Parameter | Recommended Setting | Alternative Options | Impact on Analysis |

|---|---|---|---|

| Ionization Mode | Positive | Negative (for specific dye classes) | Positive mode generally provides better sensitivity for most disperse dyes |

| Gas Temperature | 200-450°C | - | Higher temperatures improve desorption but may cause dye degradation |

| Helium Flow Rate | 2.5 L/min | Nitrogen for specific applications | Helium provides superior ionization efficiency for most applications |

| Grid Voltage | 250 V | 100-500 V (optimization recommended) | Affives ion formation and transmission efficiency |

| MS Scan Range | m/z 100-1000 | m/z 50-1200 (depending on dye molecular weights) | Must encompass expected dye masses and potential adducts |

Dye Application and Reference Material Preparation

The preparation of standardized reference materials with known dye compositions is critical for method development and validation:

Standard Dye Solution Preparation: Prepare dye solutions at approximately 20 ppm concentration using 80:20 acetonitrile/water as the solvent. These solutions serve as reference standards for initial method development and instrument tuning [1].

Fabric Dyeing Protocol: Apply commercial textile disperse dyes to polyester fabrics according to manufacturer specifications to replicate fixation found in real-world samples. Use a standard of 2% dye powder on weight of fabric dissolved in water with a 20:1 liquor ratio in a sealed beaker for an IR heated beaker dyeing machine. Add acetic acid to acidify the bath, though additional leveling agents may be omitted for cleaner analytical samples. Heat dyebaths to 130°C at a 2°C/min gradient and maintain for 30-60 minutes depending on the dye structure and desired shade depth. After cooling, rinse the fabric thoroughly and perform a post-scour using 1 g/L ApolloScour SDRS and 2 g/L soda ash at 100°C for 15 minutes, followed by additional rinsing and drying [1].

Complex Mixture Preparation: Generate monochromatic (2 dyes, one color), dichromatic, and trichromatic mixtures to evaluate the method's capability for detecting individual dyes in complex compositions. These mixtures should contain varying concentration ratios to determine detection limits for minor components [1].

Single Fiber Preparation: Mount individual dyed polyester fibers (approximately 30 filament fibers) on QuickStrips using minimal tension to avoid structural damage. Ensure fibers are straight and fully exposed to the DART gas stream for optimal analysis [1].

DART-MS Analysis Protocols

Sample Preparation Methods

Proper sample preparation is essential for reproducible and reliable DART-MS analysis of disperse dyes from polyester fibers:

Direct Fiber Analysis: For single fiber analysis, carefully mount fibers approximately 5 mm in length directly on IonSense QuickStrips using clean forceps. Ensure minimal handling to prevent contamination and maintain evidentiary integrity. The small sample size reflects real-world forensic scenarios where limited evidence is available [1] [5].

Fabric Swatch Analysis: For bulk analysis, cut fabric samples into thin strips (approximately 2-3 mm × 10 mm) to optimize exposure to the DART gas stream. This approach increases surface area and improves signal intensity for low-abundance dyes or complex mixtures [1].

Reference Standard Preparation: Prepare dye standards dissolved in appropriate solvents (e.g., 80:20 acetonitrile/water) at concentrations of 1-100 μg/mL for method development and instrument calibration. Apply 5-10 μL aliquots to QuickStrips and allow to dry completely before analysis [1].

Extraction Validation (Optional): While DART-MS enables direct analysis, validation experiments may include extraction using dimethylformamide (DMF), which has demonstrated superior efficacy for disperse dyes compared to acetonitrile/water or methanol/water mixtures [5].

DART-MS Analysis Procedure

The following step-by-step protocol ensures optimal analysis of disperse dyes from polyester fibers:

Instrument Calibration and Startup:

- Power on the mass spectrometer and allow vacuum to stabilize according to manufacturer specifications.

- Install the DART source and ensure proper alignment with the MS orifice (typically 1-2 cm gap distance).

- Initiate helium gas flow at 2.5 L/min and set the DART temperature to 350°C for initial optimization.

- Calibrate the mass spectrometer using approved calibration standards appropriate for the expected mass range (typically m/z 100-1000) [1].

Parameter Optimization:

- Optimize DART gas temperature between 200-450°C based on the specific dye compounds analyzed. Higher temperatures generally improve desorption but may cause thermal degradation for sensitive compounds.

- Adjust the grid voltage to 250 V as a starting point, with optimization between 100-500 V based on signal intensity.

- Set the mass spectrometer to acquire data in positive ion mode with a scan rate of 1 spectrum/sec across the m/z 100-1000 range [1].

Sample Analysis:

- Position the prepared QuickStrips with mounted samples on the linear rail system.

- Set the rail speed to 0.5-1.0 mm/sec to ensure adequate residence time in the DART gas stream.

- Initiate data acquisition immediately before the first sample enters the DART stream.

- Analyze each sample in triplicate to ensure reproducibility.

- Include quality control samples (blanks, solvent blanks, and reference standards) throughout the sequence to monitor contamination and instrument performance [1] [2].

Tandem Mass Spectrometry:

- For structural confirmation, perform targeted MS/MS analysis on detected dye ions using Collision-Induced Dissociation (CID).

- Set isolation width to 1.3 m/z and use collision energies of 5, 10, 20, 30, 40, and 50 eV to generate comprehensive fragmentation patterns [1].

The following workflow diagram illustrates the complete DART-MS analysis procedure for disperse dyes:

Data Analysis and Interpretation

Effective data analysis is crucial for accurate dye identification and characterization:

Dye Identification: Process raw mass spectra using appropriate software (e.g., Agilent MassHunter) to generate accurate mass lists. Compare observed m/z values against a custom database of known disperse dyes, allowing a mass tolerance of ±5 ppm. Prioritize protonated molecules [M+H]⁺ as the primary ions, though consider other adducts such as [M+Na]⁺ or [M+NH₄]⁺ if present [1].

Mixture Deconvolution: For complex dye mixtures, use extracted ion chromatograms for specific m/z values corresponding to target dyes. Normalize peak areas to evaluate relative abundances of different dyes in the mixture. The high-resolution capability of Q-TOF instruments is particularly valuable for resolving isobaric interferences in mixtures [1].

Structural Confirmation: Utilize MS/MS fragmentation patterns to confirm dye identities. Compare fragmentation spectra with reference standards, noting characteristic losses and fragment ions. For example, azo dyes often exhibit cleavage at the azo bond, while anthraquinone dyes may show sequential loss of substituent groups [1].

Semi-Quantitative Analysis: While DART-MS is primarily qualitative, semi-quantitative assessment can be achieved by normalizing ion abundances to internal standards or by constructing calibration curves from reference standards. However, quantitative accuracy may be limited by matrix effects and ionization suppression [2] [6].

Table 2: Characteristic Ions and Fragmentation Patterns of Common Disperse Dye Classes

| Dye Class | Common Examples | Characteristic [M+H]⁺ m/z | Diagnostic Fragment Ions | Remarks |

|---|---|---|---|---|

| Azo Dyes | Disperse Orange 25, Disperse Red 325 | 323.1504, 315.1592 | Cleavage at -N=N- bond, aryl cations | Most common class; multiple sub-structures |

| Anthraquinone Dyes | Disperse Violet 33, Disperse Blue 56 | 388.1315, 341.1382 | Sequential loss of substituents, quinone fragments | Higher molecular weight; good light fastness |

| Methine Dyes | - | Variable | Conjugated system fragments | Less common; specific applications |

| Nitrodiphenylamine Dyes | Disperse Yellow 218 | 344.1011 | NO₂ related fragments, amine cations | Yellow shades; relatively simple structures |

Expected Results and Interpretation

Typical Mass Spectrometric Profiles

Successful DART-MS analysis of disperse dyes from polyester fibers typically yields mass spectra dominated by protonated molecules [M+H]⁺ with minimal fragmentation when appropriate soft ionization conditions are employed. The high specificity of accurate mass measurements enables confident identification of individual dye components, with mass accuracy typically better than 5 ppm when properly calibrated. For the 31 target dyes characterized in validation studies, reference spectra demonstrate consistent ionization patterns across different sample types (solution, extracted dye, and direct fiber analysis), confirming the method's robustness. The minimal sample preparation required for DART-MS significantly reduces artifacts that might complicate spectral interpretation, resulting in cleaner spectra compared to techniques requiring extensive sample workup [1].

The analysis of dyed fabric swatches generally provides stronger signal intensities compared to single fibers due to greater dye quantity, though even single fibers (approximately 5 mm in length) yield sufficient signal for confident identification when optimal parameters are used. Signal intensity correlates with dye concentration on the fiber, though this relationship is not strictly linear due to variations in desorption and ionization efficiencies among different dye structures. The analysis of dyed polyester typically shows minimal interference from the polymer substrate itself, as polyester does not efficiently ionize under DART conditions, creating a favorable scenario for detecting dye molecules without significant matrix effects [1] [5].

Mixture Analysis and Detection Limits

DART-MS demonstrates exceptional capability for detecting multiple dyes in complex mixtures, a common scenario in commercial textile applications where specific shades are achieved through combination dyeing. In validation studies, the methodology successfully identified individual components in trichromatic mixtures, even when concentration ratios varied significantly. The detection limits for individual dyes in mixtures depend on several factors, including ionization efficiency, molecular weight, and structural characteristics, but generally fall in the nanogram to picogram range for direct analysis of single fibers. The high-resolution capability of Q-TOF mass analyzers is particularly valuable for mixture analysis, as it enables differentiation of isobaric compounds that might co-elute in chromatographic systems or be indistinguishable in lower-resolution mass analyzers [1].

Table 3: Method Performance Characteristics for DART-MS Analysis of Disperse Dyes

| Performance Metric | Single Dye Systems | Complex Mixtures | Remarks |

|---|---|---|---|

| Detection Limit | Sub-nanogram range | Varies with component ratio | Single fiber analysis feasible |

| Mass Accuracy | < 5 ppm with proper calibration | < 5 ppm for major components | Requires regular mass calibration |

| Reproducibility | RSD < 15% for peak intensities | RSD < 20% for component ratios | Matrix effects can influence reproducibility |

| Linear Range | ~2 orders of magnitude | Component-dependent | Semi-quantitative applications only |

| Analysis Time | < 30 seconds per sample | < 30 seconds per sample | Significant throughput advantage |

Method Validation and Quality Assurance

Comprehensive method validation should establish key performance parameters including specificity, sensitivity, reproducibility, and robustness. Specificity is demonstrated through accurate mass measurements and MS/MS fragmentation patterns that match reference standards. Sensitivity should be established for each dye class, noting that anthraquinone dyes generally exhibit higher detection limits compared to azo dyes due to differences in ionization efficiency. Reproducibility assessments should include inter-day and intra-day variations, with relative standard deviations for peak intensities typically below 15% for direct fiber analysis [1].

Quality assurance protocols should incorporate system suitability tests using reference standards at the beginning of each analytical batch, continuing calibration verification standards every 10-12 samples, and blank analyses to monitor carryover or contamination. The use of internal standards is challenging in direct analysis but can be implemented when using the QuickStrip-SPMESH approach for extracted samples. For forensic applications, establishing a reference spectral library with characterized dyes under standardized conditions is essential for reliable comparison and identification of unknown samples [1] [2].

Applications, Limitations, and Troubleshooting

Forensic and Industrial Applications

The DART-MS methodology for disperse dye analysis offers numerous practical applications across multiple disciplines:

Forensic Fiber Comparison: The primary application involves comparative analysis of fibers from crime scenes and known sources. The ability to characterize dye compositions at the molecular level provides discriminating power beyond microscopic and colorimetric analysis alone. This is particularly valuable for commonly encountered polyester fibers that may appear visually similar but contain different dye formulations. The minimal sample consumption preserves evidence for additional testing, a critical consideration in forensic investigations [1] [2].

Textile Authentication and Supply Chain Verification: DART-MS enables rapid verification of textile composition and dye formulations, supporting quality control and detection of counterfeit products. The technique can identify non-compliant dyes or unauthorized substitutions in manufacturing supply chains, providing a quality assurance tool for textile producers and distributors [1].

Historical and Conservation Science: The non-destructive nature of DART-MS analysis makes it suitable for investigating dyes in historical textiles and artifacts where sample preservation is paramount. The capability to analyze minute samples directly aligns with the constraints of valuable historical materials, enabling cultural heritage studies without significant alteration to original materials [1].

Environmental Analysis of Dye Pollution: With appropriate sampling techniques, DART-MS can screen for disperse dyes in environmental samples, supporting monitoring efforts for textile industry effluent. The rapid analysis capability facilitates high-throughput screening of multiple environmental samples for dye-related contamination [6].

Method Limitations and Considerations

Despite its significant advantages, DART-MS analysis of disperse dyes presents several important limitations that analysts must consider:

Ionization Efficiency Variability: Different dye classes exhibit varying ionization efficiencies under DART conditions. Anthraquinone dyes generally show lower sensitivity compared to azo dyes, potentially affecting detection limits in mixed formulations. This variability necessitates careful method development and validation for each dye class of interest [1] [6].

Limited Structural Information: The soft ionization achieved with DART typically produces spectra dominated by molecular ions with minimal fragmentation, limiting the structural information available from single-stage MS analysis. While tandem MS experiments can address this limitation, they require additional analysis time and method development [6].

Matrix Effects: Although minimal compared to other techniques, matrix effects can still influence analytical results. The polyester substrate, finishing agents, or environmental contaminants may suppress or enhance ionization of certain dyes, potentially affecting semi-quantitative assessments [6].

Quantitation Challenges: The direct analysis approach presents challenges for reliable quantitation due to variations in sample positioning, desorption efficiency, and ionization suppression. While excellent for qualitative identification, DART-MS is generally considered semi-quantitative at best, requiring careful interpretation of relative abundance data [1] [2].

Troubleshooting Guide

Poor Signal Intensity: Check DART gas temperature (increase up to 450°C if needed), verify helium gas purity and flow rate, ensure proper sample positioning in the DART stream, and confirm mass spectrometer calibration. For persistent issues, consider sample extraction and concentration as an alternative approach [1].

Inconsistent Results: Standardize sample size and mounting technique, implement consistent drying procedures for liquid-based standards, maintain stable environmental conditions (humidity fluctuations can affect ionization), and increase replication for statistical reliability [2].

Mass Accuracy Drift: Allow sufficient instrument warm-up time (typically 30-60 minutes), implement more frequent mass calibration, particularly at the beginning of analytical sequences, and verify calibration source performance and positioning [1].

Sample Carryover: Increase purge time between samples, implement blank analyses between samples, especially after high-concentration standards, and consider replacing or cleaning the sample introduction system components [2].

The following diagram illustrates the logical decision process for method selection and troubleshooting:

Conclusion

DART-MS represents a transformative analytical approach for the characterization of disperse dyes on polyester fibers, combining minimal sample preparation with rapid, specific analysis. The methodology outlined in these application notes provides forensic scientists, researchers, and textile analysts with a robust framework for implementing this technique across various applications. While particularly valuable for forensic fiber comparisons, the method also shows significant promise for quality control, authentication, and environmental monitoring applications within the textile industry. As DART-MS technology continues to evolve, further refinements in sensitivity, quantitation capabilities, and hyphenated techniques will likely expand its utility for disperse dye analysis, potentially establishing it as a standard method for both forensic and industrial applications requiring rapid, specific characterization of dyes on synthetic textiles.

References

- 1. The characterization of disperse in dyes using polyester ... fibers DART [pmc.ncbi.nlm.nih.gov]

- 2. Application of direct analysis in real-time mass spectrometry ... [ejfs.springeropen.com]

- 3. For Disperse Of Synthetic Dyes | PPT Dyeing Fibres [slideshare.net]

- 4. of Dyeing Fabric with Polyester - Textile Learner Disperse Dyes [textilelearner.net]

- 5. Extraction and Analysis of Disperse from Colored Dyes ... Polyester [jstage.jst.go.jp]

- 6. DART-MS Testing [getenviropass.com]

C.I. Disperse Red 19 non-linear optical NLO applications

Chemical Identity and Properties of Disperse Red 19

Table 1: Fundamental Chemical and Physical Properties of Disperse Red 19 [1] [2] [3]

| Property | Value / Description |

|---|---|

| CAS Number | 2734-52-3 |

| Molecular Formula | C₁₆H₁₈N₄O₄ |

| Molecular Weight | 330.34 g/mol |

| Physical Form | Dark purple to dark red-brown crystalline powder [3] |

| Melting Point | >300 °C (lit.) [1] |

| Dye Content | 97% (typical commercial grade) [1] |

| λmax | 495 nm [1] |

| Solubility | Soluble in ethanol, acetone, benzene; Water Solubility: 234.5 μg/L (25°C) [3] |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2] |

Table 2: Key Non-Linear Optical (NLO) characteristics of DR19

| Characteristic | Description / Significance |

|---|---|

| NLO Chromophore Type | Donor-π-Acceptor (D-π-A) |

| Functional Groups | Two hydroxyl (-OH) groups (Donor), Azo group (-N=N-, π-bridge), Nitro group (-NO₂, Acceptor) [1] |

| Primary NLO Mechanism | Intramolecular Charge Transfer (ICT); a "push-pull" mechanism enabled by its structure [4] |

| Key Advantage | Hydroxyl groups enable covalent bonding to polymer matrices, enhancing thermal and photostability [1] |

Application Notes & Protocols

The utility of DR19 in NLO applications stems from its molecular structure, which features a strong electron-donor group (substituted aniline with hydroxyl terminals) and a strong electron-acceptor group (nitro group) connected via an azo-bridge (π-conjugated system). This creates an efficient Intramolecular Charge Transfer (ICT) pathway, which is the foundation of its non-linear optical activity [4].

Primary NLO Applications

- Optical Switching Devices: DR19 can be incorporated as a side-chain chromophore in NLO-active polyesters. When poled, the alignment of these chromophores creates a material whose refractive index can be altered with an applied electric field (electro-optic effect), forming the basis of ultra-fast optical switches and modulators for telecommunications and optical computing [1] [3].

- Stable NLO Films for Analog Systems: The hydroxyl groups of DR19 can react with isocyanates in polyurethane formulations, forming stable covalent bonds within the polymer network. This results in robust films with locked-in chromophore alignment and enhanced long-term stability, suitable for prototyping and fabricating various analog optical systems and waveguides [1] [2].

Experimental Protocols

Protocol 1: Covalent Incorporation of DR19 into a Polyurethane Matrix for Stable NLO Films

Objective: To form a covalently bonded, stable film of DR19 and polyurethane for NLO applications.

Materials:

- Disperse Red 19 (Dye content ≥97%)

- Polyurethane pre-polymer (e.g., based on toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI))

- Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Cyclopentanone)

- Syringe filter (0.45 μm)

- Glass substrate

- Spin coater

- Vacuum oven

Procedure:

- Solution Preparation: Dissolve DR19 and the polyurethane pre-polymer separately in the anhydrous solvent. Stir until complete dissolution is achieved.

- Reaction Mixture: Combine the two solutions under a dry atmosphere (e.g., in a glovebox or under nitrogen flow) to prevent moisture-induced side reactions. Stir the mixture for 12-24 hours at 50-60°C to allow the hydroxyl groups of DR19 to react with the isocyanate groups of the polyurethane, forming urethane linkages.

- Solution Filtration: Filter the final reaction mixture through a 0.45 μm syringe filter to remove any undissolved particles or gel-like aggregates.

- Film Deposition: Deposit the filtered solution onto a meticulously cleaned glass substrate. Use a spin coater to achieve a uniform thin film (typical spin speeds: 1500-3000 rpm for 30-60 seconds).

- Solvent Removal and Curing: Transfer the coated substrate to a vacuum oven. Cure the film by gradually increasing the temperature (e.g., 60°C for 1 hour, then 100°C for 2 hours) under vacuum to remove residual solvent and complete the cross-linking reaction.

- Poling and Alignment: Heat the film to a temperature just below its glass transition temperature (Tg). Apply a strong DC electric field (e.g., 50-100 V/μm) across the film. Maintain the field while cooling the film back to room temperature to "freeze in" the non-centrosymmetric alignment of the chromophores.

- Characterization: The success of the film formation and poling can be characterized by UV-Vis spectroscopy (to monitor the poling-induced dichroism) and Second Harmonic Generation (SHG) measurements (to confirm non-linear activity).

Diagram 1: Workflow for fabricating poled DR19-Polyurethane NLO films.

Protocol 2: Analysis of DR19 using Reverse-Phase HPLC

Objective: To separate and analyze DR19 using High-Performance Liquid Chromatography (HPLC) for quality control or pharmacokinetic studies.

Materials:

- Disperse Red 19 standard and sample

- HPLC system with UV-Vis detector

- Newcrom R1 HPLC column (or equivalent C18 reverse-phase column)

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

- Phosphoric acid (or Formic acid for MS-compatibility)

Method:

- Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water. Add a small percentage (e.g., 0.1%) of Phosphoric acid to improve peak shape. For mass spectrometry (MS) detection, replace Phosphoric acid with Formic acid.

- Column Equilibration: Install the Newcrom R1 (or equivalent) column. Flush the system with the initial mobile phase composition until a stable baseline is achieved.

- Sample Preparation: Dissolve the DR19 sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) at an appropriate concentration. Filter through a 0.22 μm membrane.

- Chromatographic Conditions:

- Flow Rate: 1.0 mL/min (adjustable based on column dimensions and method scalability)

- Detection Wavelength: 495 nm (λmax of DR19)

- Injection Volume: 10-20 μL

- Elution Method: Use a gradient elution, for example, starting from 50% Acetonitrile to 95% over 10-15 minutes.

- Execution: Inject the prepared sample and run the method. The retention time and peak area of DR19 can be used for identification and quantification, respectively [5].

Summary and Outlook

C.I. Disperse Red 19 remains a benchmark material in the exploration of organic NLO chromophores. Its well-understood D-π-A structure, synthetic accessibility, and facile functionalization via its hydroxyl groups make it an excellent model compound for foundational research and a practical component for developing prototype NLO devices, such as optical switches and stable poled polymers.